molecular formula C24H28N4O4S B2917804 ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate CAS No. 476432-04-9

ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate

Cat. No.: B2917804
CAS No.: 476432-04-9
M. Wt: 468.57
InChI Key: YECHIFVURRSRFG-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, thiols, amines, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly antifungal and antibacterial agents, due to the presence of the triazole ring.

    Agriculture: It can be utilized in the synthesis of agrochemicals, including herbicides and fungicides.

    Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, making it effective against fungal infections.

    Pathways Involved: The compound can interfere with the biosynthesis of nucleic acids and proteins in bacteria, leading to their inhibition and death.

Comparison with Similar Compounds

Ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate can be compared with other triazole derivatives:

    Similar Compounds: Fluconazole, itraconazole, and voriconazole are well-known triazole derivatives used as antifungal agents.

    Uniqueness: The presence of the sulfanyl group and the specific substitution pattern on the triazole ring make this compound unique, potentially offering different pharmacokinetic and pharmacodynamic properties compared to other triazole derivatives.

Properties

IUPAC Name

ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-6-32-23(30)17(4)33-24-27-26-21(28(24)20-9-7-8-15(2)16(20)3)14-25-22(29)18-10-12-19(31-5)13-11-18/h7-13,17H,6,14H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECHIFVURRSRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2C)C)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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